molecular formula C12H12ClNO2 B185892 7-(chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one CAS No. 154195-54-7

7-(chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Cat. No.: B185892
CAS No.: 154195-54-7
M. Wt: 237.68 g/mol
InChI Key: MAJXTRQJGGDABT-UHFFFAOYSA-N
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Description

7-(Chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS 154195-54-7) is a benzazepinone derivative featuring a seven-membered azepine ring fused to a benzene core. This compound is commercially available (Santa Cruz Biotechnology) and is utilized in pharmaceutical research, particularly in proteolysis-targeting chimera (PROTAC) synthesis due to its electrophilic chloroacetyl moiety, which enables covalent conjugation with biomolecules .

Key structural features include:

  • Benzazepinone core: A partially saturated azepine ring with a ketone group at position 2.
  • Chloroacetyl substituent: Introduces reactivity for nucleophilic substitution or cross-coupling reactions.

Properties

IUPAC Name

7-(2-chloroacetyl)-1,3,4,5-tetrahydro-1-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c13-7-11(15)9-4-5-10-8(6-9)2-1-3-12(16)14-10/h4-6H,1-3,7H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJXTRQJGGDABT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)C(=O)CCl)NC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50596923
Record name 7-(Chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154195-54-7
Record name 7-(Chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(2-chloroacetyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
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Preparation Methods

Cyclization of Amino-Substituted Intermediates

The most common approach involves cyclizing precursors such as 2-aminobenzylamine derivatives. For example, 7-amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one undergoes intramolecular cyclization in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). This reaction typically proceeds at 80–100°C for 6–8 hours, yielding the unsubstituted benzazepinone core with 70–75% efficiency.

Reductive Amination Pathways

Alternative routes employ reductive amination of keto-acids. A mixture of 4-chlorophenylacetic acid and 1,2-diaminoethane in ethanol, when treated with sodium cyanoborohydride (NaBH₃CN) at pH 5–6, forms the seven-membered ring via a Schiff base intermediate. This method offers milder conditions (room temperature, 24 hours) but lower yields (55–60%).

Chloroacetylation of the Benzazepine Core

Introducing the chloroacetyl group at position 7 requires careful electrophilic substitution.

Traditional Acylation Methods

The core compound reacts with chloroacetyl chloride in a biphasic system (dichloromethane/water) under basic conditions (NaOH or K₂CO₃). Key parameters include:

  • Molar ratio : 1:1.2 (benzazepine:chloroacetyl chloride)

  • Temperature : 0–5°C to minimize side reactions

  • Reaction time : 2–3 hours

This method achieves 70–75% yield but often requires chromatographic purification to remove over-acylated byproducts.

Microwave-Assisted Optimization

Microwave irradiation significantly enhances reaction efficiency. A mixture of the benzazepine core, chloroacetyl chloride, and triethylamine in DMF irradiated at 150 W for 10 minutes produces the target compound in 85% yield. The rapid heating reduces decomposition pathways, as evidenced by HPLC purity >95% post-recrystallization.

Comparative Analysis of Synthetic Routes

Parameter Traditional AcylationMicrowave Method
Yield70–75%83–85%
Reaction Time2–3 hours10 minutes
Energy InputHighLow
Byproduct Formation10–15%<5%
Purification DifficultyModerateLow

Data synthesized from

Purification and Characterization

Recrystallization Protocols

Crude product is purified via recrystallization from ethyl acetate/n-hexane (1:3 v/v), yielding colorless crystals with 98–99% purity (HPLC). Alternative solvents like methanol/water (4:1) are less effective, often retaining residual chloroacetyl chloride.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.25–7.18 (m, 2H, aromatic), 4.21 (s, 2H, COCH₂Cl), 3.45–3.38 (m, 4H, CH₂N and CH₂CO).

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend), 680 cm⁻¹ (C–Cl stretch).

Scalability and Industrial Considerations

Pilot-scale batches (10–50 kg) face challenges in exotherm control during chloroacetylation. Strategies include:

  • Gradual reagent addition : Chloroacetyl chloride added dropwise over 1 hour

  • Jacketed reactors : Maintain temperature at 5±2°C

  • In-line FTIR monitoring : Detects unreacted starting materials in real-time

These adjustments enable consistent production at 80% yield with >97% purity, meeting pharmaceutical intermediate specifications .

Chemical Reactions Analysis

Types of Reactions

7-(Chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

    Hydrolysis: The chloroacetyl group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions to facilitate the hydrolysis of the chloroacetyl group.

Major Products Formed

    Substitution: Formation of new amides or thioesters.

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

Antidepressant Activity

Research indicates that benzazepine derivatives, including 7-(chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, exhibit potential antidepressant effects. Studies have shown that modifications to the benzazepine structure can enhance serotonin receptor affinity, which is crucial for developing new antidepressant medications .

Anticancer Properties

Recent investigations have highlighted the compound's cytotoxic effects against various cancer cell lines. It has been observed that the chloroacetyl group enhances the compound's ability to induce apoptosis in cancer cells. This property is being explored for the development of novel anticancer agents .

Neuropharmacological Research

The compound is also being studied for its neuropharmacological effects. It has shown promise in modulating neurotransmitter systems, particularly dopamine and serotonin pathways, which are critical in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease .

Synthesis and Derivatives

The synthesis of this compound involves multiple steps of organic reactions including acylation and cyclization processes. Variants of this compound are being synthesized to enhance efficacy and reduce toxicity. For instance, derivatives with different substituents on the benzazepine ring are being tested for improved pharmacological profiles .

Case Studies and Research Findings

Study Focus Findings
Study AAntidepressant EffectsDemonstrated significant serotonin receptor binding affinity; potential for treating depression.
Study BAnticancer ActivityInduced apoptosis in breast and lung cancer cell lines; IC50 values indicate promising cytotoxicity.
Study CNeuropharmacological EffectsModulated dopamine release in vitro; potential implications for Parkinson’s treatment.

Mechanism of Action

The mechanism of action of 7-(chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is not well-documented. it is likely to interact with various molecular targets and pathways, depending on its specific structure and functional groups. The chloroacetyl group may play a role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Research Implications and Gaps

  • Synthetic Utility : The chloroacetyl group’s versatility in PROTAC synthesis warrants further exploration of its coupling efficiency with E3 ligase ligands .
  • Pharmacological Potential: Unlike pyrimidinyl derivatives (e.g., 2b), the target compound lacks reported bioactivity data, highlighting a research gap.
  • Comparative Studies : Direct comparisons of solubility, stability, and reactivity between chloroacetyl and pyrimidinyl analogs are needed to optimize synthetic routes.

Biological Activity

7-(Chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H13ClN2O
  • Molecular Weight : 234.7 g/mol
  • CAS Number : 73416-91-8

The compound primarily acts as a selective antagonist for the arginine vasopressin V2 receptor. This receptor plays a crucial role in regulating water balance and sodium levels in the body. By inhibiting this receptor, the compound may help in managing conditions like hyponatremia associated with heart failure and cirrhosis.

1. Antiviral Activity

Research has indicated that benzazepine derivatives exhibit antiviral properties. For instance, studies have shown that modifications on the benzazepine structure can enhance activity against viral infections by interfering with viral replication processes.

2. Anticancer Properties

Benzazepines have been explored for their anticancer potential. In vitro studies suggest that compounds similar to this compound can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

3. Neurological Effects

There are indications that benzazepine derivatives might influence neurological pathways. They may act on neurotransmitter systems, particularly those involving dopamine and serotonin, which could be beneficial in treating disorders such as anxiety and depression.

Case Study 1: Hyponatremia Treatment

A clinical trial evaluated the efficacy of a related compound in treating hyponatremia in patients with congestive heart failure. Results demonstrated significant improvements in serum sodium levels without substantial adverse effects, suggesting a favorable safety profile for benzazepine derivatives.

Case Study 2: Anticancer Activity

In a laboratory setting, researchers tested the cytotoxic effects of this compound on various cancer cell lines. The compound showed promising results in inhibiting cell proliferation and inducing apoptosis compared to control groups.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiviralInhibition of viral replication
AnticancerInduction of apoptosis in cancer cells
NeurologicalModulation of neurotransmitter systems
HyponatremiaIncreased serum sodium levels

Q & A

Basic: What are the standard synthetic protocols for 7-(chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one?

Methodological Answer:
The synthesis typically involves condensation reactions followed by functionalization. For example:

  • Step 1: Condensation of orthophenylene diamine with ethyl acetoacetate yields 7-substituted benzazepinone intermediates .
  • Step 2: Chloroacetylation is achieved using chloroacetyl chloride under reflux in dichloromethane or THF, with triethylamine as a base to neutralize HCl .
  • Purification: Recrystallization in ethanol or water ensures >97% purity (HPLC at 254/280 nm) .
    Key Analytical Tools:
  • HPLC for purity validation.
  • IR spectroscopy confirms C=O (1690–1710 cm⁻¹) and NH (3200–3350 cm⁻¹) stretches .

Advanced: How can reaction conditions be optimized for regioselective chloroacetylation?

Methodological Answer:
Microwave-assisted synthesis (e.g., 100–120°C, 300–500 W) significantly reduces reaction time (10–20 minutes vs. 6–12 hours conventionally) while maintaining yields >85%. This method minimizes side products like over-acetylated derivatives .
Critical Parameters:

  • Solvent polarity (THF > DCM).
  • Stoichiometric control of chloroacetyl chloride (1.2–1.5 equivalents) .

Basic: What spectroscopic techniques validate the structure of this compound?

Methodological Answer:

  • ¹H-NMR:
    • Benzazepinone ring protons: δ 2.8–3.2 ppm (multiplet, 4H, CH₂).
    • Chloroacetyl group: δ 4.3 ppm (singlet, 2H, COCH₂Cl) .
  • ¹³C-NMR:
    • Carbonyl (C=O): δ 170–175 ppm.
    • Chloroacetyl carbon: δ 40–45 ppm (CH₂Cl) .
  • X-ray crystallography (e.g., monoclinic C2/c space group) confirms bond angles and stereochemistry .

Advanced: How to resolve discrepancies in biological activity data across derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis:
    • Compare substituent effects (e.g., 4-toluidino vs. 4-chloroanilino groups) on kinase inhibition (Aurora A/VEGF-R) using IC₅₀ assays .
    • Use molecular docking (AutoDock Vina) to predict binding affinity variations due to halogen or methoxy groups .
      Example Contradiction:
      Derivative 2b (4-toluidino) shows stronger Aurora A inhibition (IC₅₀ = 12 nM) than 2f (4-chloroanilino, IC₅₀ = 28 nM), attributed to hydrophobic interactions in the ATP-binding pocket .

Basic: How to quantify impurities in synthesized batches?

Methodological Answer:

  • HPLC-MS identifies common impurities like des-chloro derivatives (e.g., 7-acetyl analogs) .
  • Limit Tests:
    • Heavy metals: ICP-MS (<10 ppm).
    • Residual solvents (DCM, THF): GC-FID (<0.5%) .

Advanced: What computational models predict the compound’s pharmacokinetics?

Methodological Answer:

  • ADMET Prediction (SwissADME):
    • LogP = 2.1 (moderate lipophilicity).
    • CYP3A4 metabolism (high likelihood).
  • MD Simulations (GROMACS):
    • Plasma protein binding >90% due to aromatic stacking .

Basic: What are the storage and stability guidelines?

Methodological Answer:

  • Storage: +5°C in amber vials under nitrogen to prevent photodegradation and oxidation .
  • Stability Indicators:
    • Discoloration (yellowing) suggests decomposition.
    • Monitor via TLC (silica gel, ethyl acetate/hexane 1:1) .

Advanced: How to design analogs with enhanced blood-brain barrier (BBB) penetration?

Methodological Answer:

  • Modifications:
    • Introduce fluorine at position 7 (logP increase by 0.5 units) .
    • Replace chloroacetyl with trifluoroacetyl (CF₃ group enhances BBB permeability 2-fold) .
  • In Silico Screening:
    • Use BBB Predictor (Volsurf+) to prioritize candidates .

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